6beta-Hydroxyestradiol-17beta is a hydroxylated derivative of estradiol, a key estrogen hormone involved in various physiological processes. This compound is significant in the context of steroid metabolism and has implications in both normal physiology and pathological conditions, including hormone-dependent cancers.
6beta-Hydroxyestradiol-17beta is primarily synthesized from estradiol through enzymatic hydroxylation. The enzyme cytochrome P450 1B1 plays a crucial role in this metabolic conversion, which occurs predominantly in the liver and other steroidogenic tissues. Understanding its synthesis and role requires an analysis of the broader context of steroid hormone metabolism.
6beta-Hydroxyestradiol-17beta belongs to the class of estrogens, specifically as a metabolite of estradiol. It is categorized under hydroxylated steroids, which are compounds that have undergone hydroxylation—a chemical process involving the addition of hydroxyl groups (-OH) to a molecule.
The synthesis of 6beta-Hydroxyestradiol-17beta can be achieved through various methods, primarily involving enzymatic reactions. The key steps include:
The enzymatic reaction typically requires NADPH as a cofactor, which facilitates the reduction necessary for hydroxylation. Reaction conditions such as pH, temperature, and enzyme concentration are critical for optimizing yield.
The molecular structure of 6beta-Hydroxyestradiol-17beta features a steroid backbone with four fused rings typical of steroid hormones. The specific hydroxyl group at the 6β position differentiates it from other estradiol derivatives.
6beta-Hydroxyestradiol-17beta participates in various biochemical reactions, including:
The pathways involving this compound are often mediated by various enzymes such as sulfotransferases and UDP-glucuronosyltransferases, which facilitate its detoxification and elimination from the body.
The mechanism of action for 6beta-Hydroxyestradiol-17beta is primarily linked to its interaction with estrogen receptors. It can bind to estrogen receptors alpha and beta, influencing gene expression and cellular responses.
Research indicates that this compound may exhibit both estrogenic and anti-estrogenic properties depending on the tissue context and concentration, highlighting its dual role in physiology.
6beta-Hydroxyestradiol-17beta has several applications in scientific research:
The systematic IUPAC name for 6β-Hydroxyestradiol-17β is (6β,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol [3] [7]. This nomenclature explicitly defines the steroid nucleus’s fused-ring system (cyclopenta[a]phenanthrene) and the positions of the three hydroxyl groups at C3, C6, and C17. The stereochemical descriptors indicate:
C[C@@]1([C@H]2O)[C@](CC2)([H])[C@@](C[C@@H](O)C3=C4C=CC(O)=C3)([H])[C@]4([H])CC1
[6], encoding the stereochemistry. 6β-Hydroxyestradiol-17β has the molecular formula C₁₈H₂₄O₃ and a molecular weight of 288.38 g/mol [1] [7]. Key properties include:
Table 1: Physicochemical Profile
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₄O₃ |
Molecular Weight | 288.38 g/mol |
Melting Point | >210°C (dec.) |
Solubility | DMSO, Ethanol (slight) |
Calculated pKa | 10.12 ± 0.70 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 3 |
6β-Hydroxyestradiol-17β (6β-OH-E2) shares the core estrane structure with 17β-estradiol (E2) but features an additional axial hydroxyl at C6, profoundly altering its physicochemical and biological behavior:
Table 2: Structural and Functional Comparison with Key Estradiol Derivatives
Compound | Substituents | ER Binding Affinity | Key Biological Role |
---|---|---|---|
17β-Estradiol (E2) | 3-OH, 17β-OH | High (Reference) | Full ER agonist |
6β-Hydroxyestradiol-17β | 3-OH, 6β-OH, 17β-OH | Very Low | Inactive metabolite |
16α-Hydroxyestradiol | 3-OH, 16α-OH, 17β-OH | High | Potent estrogenic agonist |
2-Hydroxyestradiol | 2-OH, 3-OH, 17β-OH | Low | ER antagonist |
X-Ray Crystallography
Single-crystal X-ray analysis reveals:
Table 3: Key Crystallographic Parameters
Parameter | 6β-OH-E2 | 17β-Estradiol (E2) |
---|---|---|
Ring A Conformation | Half-chair/Flattened boat | Near-planar chair |
O3···O6 Distance | ~2.7 Å | Not applicable |
C5-C6-C7-C8 Torsion | ~60° | ~0° |
Crystal System | Orthorhombic | Monoclinic |
NMR Spectroscopy
Solution and solid-state NMR provide detailed conformational insights:
Table 4: Selected NMR Assignments (DMSO-d₆, δ in ppm)
Nucleus | 6β-OH-E2 | 17β-Estradiol (E2) | Assignment |
---|---|---|---|
¹H | 3.95 (br s) | - | H6β |
¹H | 6.55 (d) | 6.50 (d) | H1 |
¹H | 6.60 (d) | 6.55 (d) | H2 |
¹³C | 67.5 | 25.8 | C6 |
¹³C | 155.2 | 155.0 | C3 (phenolic) |
Solid-State Conformational Analysis
Solid-state NMR studies in lipid bicelles (DMPC/DHPC mixtures) demonstrate that 6β-OH-E2 adopts multiple ring conformations distinct from its crystal structure [2]. The C6β-OH promotes membrane interaction via H-bonding with phospholipid headgroups, inducing B-ring flexibility (boat ↔ chair interconversion) [2]. This adaptability may facilitate passive diffusion across membranes despite reduced lipophilicity.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: